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Compound of Interest

Compound Name:
4-(Benzyloxy)-3-bromo-5-

fluoroaniline

Cat. No.: B596817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-(Benzyloxy)-3-bromo-5-fluoroaniline. The information presented herein is

essential for the characterization and quality control of this molecule in research and

development settings. This document includes predicted nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for

acquiring such spectra.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(Benzyloxy)-3-bromo-
5-fluoroaniline. These predictions are based on established principles of spectroscopy and

data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30-7.50 m 5H Ar-H (benzyl)

~6.50-6.70 m 2H Ar-H (aniline)

~5.10 s 2H -O-CH₂-Ph

~3.80 br s 2H -NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~155-160 (d, ¹JCF) C-F

~145-150 C-O

~138-142 C-NH₂

~136-138 Quaternary C (benzyl)

~128-130 CH (benzyl)

~127-129 CH (benzyl)

~126-128 CH (benzyl)

~110-115 (d, ²JCF) CH (aniline)

~105-110 (d, ²JCF) CH (aniline)

~95-100 (d, ³JCF) C-Br

~70-75 -O-CH₂-Ph

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3500 Medium N-H asymmetric stretch

3300-3400 Medium N-H symmetric stretch

3030-3090 Medium-Weak Aromatic C-H stretch

2850-2930 Weak Aliphatic C-H stretch

1600-1620 Strong N-H scissoring

1500-1580 Strong Aromatic C=C stretch

1200-1300 Strong Aryl-O stretch

1000-1100 Strong C-F stretch

690-770 Strong
Aromatic C-H out-of-plane

bend

500-600 Medium C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

311/313 ~98 / 100 [M]⁺ (presence of Br isotopes)

232/234 ~20 [M - Br]⁺

220 ~15 [M - CH₂Ph]⁺

91 ~80 [C₇H₇]⁺ (benzyl fragment)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

¹H NMR:

Pulse Sequence: zg30

Number of Scans: 16

Acquisition Time: ~3 seconds

Relaxation Delay: 1 second

¹³C NMR:

Pulse Sequence: zgpg30

Number of Scans: 1024

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with isopropanol.
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Place a small amount of the solid 4-(Benzyloxy)-3-bromo-5-fluoroaniline sample onto the

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

Mode: ATR

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mass Spectrometry
Sample Introduction (Direct Infusion):

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Infuse the solution directly into the ion source using a syringe pump.

Instrument Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 50-500

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationship of the spectral data.
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Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Interpretation

4-(Benzyloxy)-3-bromo-5-fluoroaniline

Dissolution in Solvent

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H and ¹³C Spectra Vibrational Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
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Relationship of Spectroscopic Data to Molecular Structure

NMR Data IR Data MS Data

4-(Benzyloxy)-3-bromo-5-fluoroaniline
Structure
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Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 4-(Benzyloxy)-3-bromo-5-
fluoroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596817#spectroscopic-data-for-4-benzyloxy-3-
bromo-5-fluoroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b596817?utm_src=pdf-body-img
https://www.benchchem.com/product/b596817#spectroscopic-data-for-4-benzyloxy-3-bromo-5-fluoroaniline-nmr-ir-ms
https://www.benchchem.com/product/b596817#spectroscopic-data-for-4-benzyloxy-3-bromo-5-fluoroaniline-nmr-ir-ms
https://www.benchchem.com/product/b596817#spectroscopic-data-for-4-benzyloxy-3-bromo-5-fluoroaniline-nmr-ir-ms
https://www.benchchem.com/product/b596817#spectroscopic-data-for-4-benzyloxy-3-bromo-5-fluoroaniline-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b596817?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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